6-Bromo-3-chloro-2-hydroxybenzonitrile
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Overview
Description
6-Bromo-3-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzonitrile, featuring bromine, chlorine, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-hydroxybenzonitrile typically involves the bromination and chlorination of 2-hydroxybenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced into the aromatic ring of 2-hydroxybenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-chloro-2-hydroxybenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-hydroxybenzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-4-hydroxybenzonitrile
- 6-Bromo-2-fluoro-3-hydroxybenzonitrile
- 3-Bromo-6-chloro-2-fluorobenzonitrile
Uniqueness
6-Bromo-3-chloro-2-hydroxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the hydroxyl group, allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C7H3BrClNO |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
6-bromo-3-chloro-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H |
InChI Key |
LQKCBRKBYCTRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)C#N)Br |
Origin of Product |
United States |
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